molecular formula C7H12N2O B2471479 7-Azabicyclo[2.2.1]heptane-1-carboxamide CAS No. 2126161-31-5

7-Azabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2471479
CAS No.: 2126161-31-5
M. Wt: 140.186
InChI Key: LBHZGHUNVOVHCV-UHFFFAOYSA-N
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Description

7-Azabicyclo[221]heptane-1-carboxamide is a bicyclic compound with a unique structure that features a nitrogen atom within its bicyclic frameworkIt is known for its stability and reactivity, making it a valuable scaffold for the development of various pharmaceuticals and chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxamide typically involves a multi-step process starting from readily available cyclohex-3-enecarboxylic acid. The key steps include:

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Azabicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Azabicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for the development of analgesics, anti-inflammatory agents, and other therapeutic compounds.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Azabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound’s bicyclic structure allows it to fit into the receptor binding sites, modulating their activity. This interaction can lead to various pharmacological effects, including analgesic and anti-inflammatory responses .

Comparison with Similar Compounds

Uniqueness: 7-Azabicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific nitrogen-containing bicyclic structure, which imparts distinct chemical and biological properties. Its stability and reactivity make it a versatile scaffold for various applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

7-azabicyclo[2.2.1]heptane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-6(10)7-3-1-5(9-7)2-4-7/h5,9H,1-4H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHZGHUNVOVHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126161-31-5
Record name 7-azabicyclo[2.2.1]heptane-1-carboxamide
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